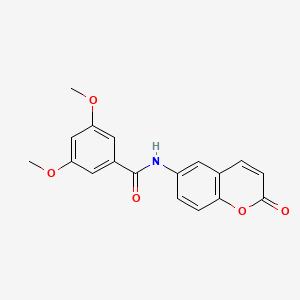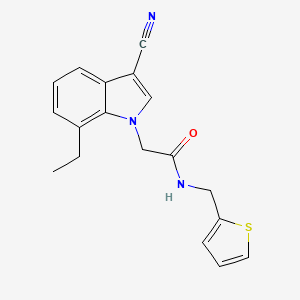
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, also known as DOB, is a psychoactive drug that belongs to the family of phenethylamines. DOB is a potent hallucinogen that is known for its long duration of action, which can last up to 24 hours. DOB is a synthetic compound that was first synthesized by Alexander Shulgin in the 1960s. Since then, DOB has been used in scientific research to study its mechanism of action and its effects on the human body.
Mecanismo De Acción
The mechanism of action of 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has been shown to have a range of biochemical and physiological effects on the human body. Studies have shown that 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide can cause changes in heart rate, blood pressure, and body temperature. 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has also been shown to have effects on the immune system, with some studies suggesting that it may have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has several advantages as a research tool, including its potent hallucinogenic effects and its long duration of action. However, 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide also has several limitations, including its potential for toxicity and its potential to cause adverse effects in humans.
Direcciones Futuras
There are several potential future directions for research on 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide. One area of interest is the development of new drugs that target the serotonin system, which may have potential therapeutic applications for a range of psychiatric disorders. Another area of interest is the development of new methods for studying the effects of 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide on the human brain, including the use of functional imaging techniques such as fMRI and PET. Additionally, future research may focus on the development of new synthetic methods for producing 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide and related compounds.
Métodos De Síntesis
The synthesis of 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide involves several steps, starting with the reaction of 2-hydroxy-3,5-dimethoxybenzaldehyde with malonic acid in the presence of acetic anhydride to form 2-hydroxy-3,5-dimethoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form the acid chloride, which is then reacted with 6-acetyl-2H-chromen-2-one to form 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide.
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has been used in scientific research to study its effects on the human body and its mechanism of action. Studies have shown that 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide acts as a partial agonist at the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of drugs like LSD and psilocybin. 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has also been shown to have affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
Propiedades
IUPAC Name |
3,5-dimethoxy-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-14-8-12(9-15(10-14)23-2)18(21)19-13-4-5-16-11(7-13)3-6-17(20)24-16/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJUVKBBQGUHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)


![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)
![4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5868070.png)


![N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5868086.png)
![4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5868089.png)


![1-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5868128.png)